2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one
Description
2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one is a bicyclic ketone derivative featuring a trifluoroacetyl substituent at the 2-position of the bicyclo[3.1.0]hexane framework. This compound is synthesized via the reaction of bicyclo[3.1.0]hexan-3-one with ethyl trifluoroacetate in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) . The trifluoroacetyl group introduces significant electron-withdrawing effects, enhancing reactivity in nucleophilic additions or enolate formation. Its molecular weight is approximately 209 g/mol (calculated from the parent compound, C₆H₈O, MW 96.13, plus the trifluoroacetyl group, C₂F₃O) . The compound’s structural rigidity and fluorine content make it valuable in pharmaceutical intermediates and agrochemicals, where metabolic stability and lipophilicity are critical .
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)6-4-1-3(4)2-5(6)12/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRVCELQUPDZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C(=O)C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cycloaddition Approach
One of the most efficient methods involves the intramolecular cycloaddition of suitably substituted precursors, such as epoxy or oxo derivatives, followed by oxidation to form the ketone core. A notable example is the catalytic intramolecular cyclization of (R)-1,2-epoxyhex-5-ene, which yields a homochiral bicycle[3.1.0]hexan-1-ol intermediate, subsequently oxidized to the target ketone. This multi-step process is scalable and provides high stereoselectivity, as demonstrated in recent studies.
- Preparation of the precursor: Starting from (R)-1,2-epoxyhex-5-ene, which is commercially available or synthesized via epoxidation of hex-5-ene.
- Intramolecular cyclization: Catalyzed by a transition metal catalyst (e.g., rhodium or copper complexes) to induce cyclopropanation, forming the bicyclic structure.
- Oxidation step: The bicycle[3.1.0]hexan-1-ol is oxidized using oxidants such as PCC or Dess–Martin periodinane to yield the corresponding ketone, 2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one .
Literature Reference
A practical synthesis of related bicyclic ketones from epoxides was described in a scale-up process, emphasizing catalytic intramolecular cyclization and oxidation steps, achieving high stereoselectivity and yield (Reference).
(3 + 2) Cycloaddition of Cyclopropenes with Nucleophiles
Cycloaddition Strategy
The (3 + 2) annulation of cyclopropenes with aminocyclopropanes or related nucleophiles can generate bicyclic frameworks with functional groups amenable to further modifications. This approach allows the construction of the core bicyclo[3.1.0]hexane scaffold, which can be functionalized with trifluoroacetyl groups.
- React cyclopropenes with suitable amino or carbon nucleophiles under photoredox catalysis or Lewis acid catalysis.
- The resulting cycloadducts undergo regioselective rearrangements or oxidations to introduce the trifluoroacetyl group at the desired position.
Application to the Target Compound
While direct synthesis of This compound via this route is complex, the methodology provides a versatile platform to generate the core scaffold, which can then be functionalized with trifluoroacetyl groups through subsequent acylation or oxidation steps.
Literature Reference
Recent advances in (3 + 2) annulation reactions, especially those involving difluorocyclopropenes, have demonstrated high regio- and stereoselectivity, making this a promising route for constructing the bicyclic core (Reference).
Functionalization of Bicyclo[3.1.0]hexan-3-one with Trifluoroacetyl Groups
Once the core bicyclic ketone is synthesized, the trifluoroacetyl substituent can be introduced via acylation:
- Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride.
- Conditions: Typically performed in inert solvents such as dichloromethane, with bases like pyridine or triethylamine to facilitate acylation.
- Outcome: Selective acylation at the appropriate position yields the target compound.
Alternative Route: Synthesis via Cyclopropanation and Oxidation
Starting from Cyclopropane Derivatives
- Preparation of cyclopropanone derivatives: From readily available cyclopropanols or cyclopropanecarboxylic acids.
- Cyclopropanation of unsaturated precursors: Using diazomethane or other carbene sources to generate cyclopropanes with functional groups suitable for oxidation.
- Oxidation to ketone: Oxidative cleavage or rearrangement yields the bicyclic ketone with the trifluoroacetyl group attached.
Literature Reference
This approach is supported by prior work on the synthesis of bicyclo[3.1.0]hexan-2-ones from epoxidized precursors, with subsequent regioselective acylation (Reference).
Summary of Key Reaction Conditions and Data
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the trifluoroacetyl group or other functional groups.
Common Reagents: Reagents like reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., Grignard reagents) are relevant.
Major Products: The specific products formed depend on the reaction conditions and the substituents present.
Scientific Research Applications
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique bicyclic structure.
Fluorinated Compounds: It contributes to the study of fluorinated organic compounds.
Drug Development: The compound’s reactivity and structural features make it interesting for drug discovery.
Fluorine Labeling: Incorporating fluorine atoms into drug candidates can enhance their pharmacokinetics and bioavailability.
Fine Chemicals: It finds applications in fine chemical synthesis and specialty materials.
Mechanism of Action
The specific mechanism of action for this compound depends on its context (e.g., as a drug candidate). Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[3.1.0]hexan-3-one scaffold is versatile, with substituents dictating physicochemical and biological properties. Key derivatives include:
Physicochemical Properties
| Property | 2-(2,2,2-Trifluoroacetyl) Derivative | Thujone | Phenyl-3-oxa Derivative |
|---|---|---|---|
| LogP (estimated) | ~2.5 (high lipophilicity) | ~2.0 | ~1.8 |
| Boiling Point (°C) | 201–205 (estimated) | 201 | 250–260 (estimated) |
| Solubility | Low in water, high in organic solvents | Similar | Moderate in polar solvents |
Biological Activity
2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one is a compound with a unique bicyclic structure and a trifluoroacetyl group that imparts distinctive chemical properties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C8H7F3O2
- Molecular Weight : 192.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoroacetyl group enhances the lipophilicity of the compound, potentially improving its permeability through biological membranes and increasing its bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections, particularly SARS-CoV-2.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication.
Antiviral Properties
A study focusing on the antiviral properties of trifluoroacetamide derivatives indicated that compounds with structural similarities to this compound demonstrated significant inhibitory effects on SARS-CoV-2 main protease (Mpro). For example:
- EC50 Values : The effective concentration for 50% inhibition (EC50) was reported at 85.3 nM for a related compound in Vero E6 cells .
Enzyme Inhibition Studies
Another investigation assessed the inhibitory potential of various bicyclic compounds on key metabolic enzymes:
- Inhibition Potency : The study revealed that certain derivatives exhibited Ki values (inhibition constants) in the nanomolar range against target enzymes .
Comparison of Biological Activities
| Compound | Activity Type | EC50 (nM) | Ki (nM) |
|---|---|---|---|
| Compound A (related structure) | Antiviral (SARS-CoV-2 Mpro) | 85.3 | 12.1 |
| Compound B (similar bicyclic) | Enzyme Inhibition | N/A | 27.7 |
Toxicological Profile
The toxicological assessment indicates that this compound is not expected to produce significant adverse health effects when handled properly:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-3-one, and how can purity be ensured?
- Methodology : The compound can be synthesized via (3+2) cycloaddition reactions using cyclopropane precursors or through cross metathesis followed by carbene-mediated cyclopropanation . Key steps include:
- Functionalizing bicyclo[3.1.0]hexane precursors with trifluoroacetyl groups via nucleophilic acyl substitution.
- Purification using column chromatography (silica gel, hexane/EtOAc gradient) and verification via / NMR and LC-MS to confirm >95% purity .
Q. How can the structural and electronic properties of this compound be characterized for drug discovery applications?
- Methodology :
- X-ray crystallography to resolve stereochemistry and bond angles, particularly the strained bicyclo[3.1.0]hexane core .
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting the electron-deficient trifluoroacetyl group’s reactivity .
- IR spectroscopy to confirm carbonyl stretching frequencies (~1750 cm) and trifluoromethyl group vibrations .
Advanced Research Questions
Q. What strategies control diastereoselectivity in synthesizing bicyclo[3.1.0]hexane derivatives with trifluoroacetyl substituents?
- Methodology :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to bias cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., DCM) favor trans-diastereomers due to steric hindrance reduction .
- Computational modeling : Transition-state analysis (e.g., NCI plots) predicts steric clashes and guides substituent placement .
Q. How does the trifluoroacetyl group influence covalent inhibition mechanisms in antiviral research?
- Mechanistic Insight : The trifluoroacetyl group acts as an electrophilic "warhead," forming covalent bonds with cysteine residues (e.g., SARS-CoV-2 main protease’s Cys145) .
- Methodology :
- Kinetic studies : Monitor values via fluorogenic substrate assays to quantify inhibition potency.
- Mass spectrometry : Confirm adduct formation (e.g., +285 Da shift) after protease incubation .
Q. What computational tools predict metabolic stability and toxicity of bicyclo[3.1.0]hexane-based compounds?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
